![molecular formula C18H15N7O2 B2985299 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797602-63-1](/img/structure/B2985299.png)
1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole, a pyridine, and an oxadiazole. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .Scientific Research Applications
Antifibrotic Activity
The pyridinyl and oxadiazolyl moieties present in the compound are known to exhibit antifibrotic activities. These functionalities can interfere with the fibrosis pathway, potentially inhibiting the proliferation of fibroblasts and the deposition of extracellular matrix proteins such as collagen. This application is particularly relevant in the treatment of diseases like liver cirrhosis, where fibrosis leads to organ dysfunction .
Antimicrobial Properties
Compounds with pyridine and triazole rings have been reported to possess antimicrobial properties. The compound could be investigated for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents that can address the growing concern of antibiotic resistance .
Antitumor Potential
The structural complexity of the compound, including the 1,2,4-oxadiazole ring, is often associated with antitumor activity. Research could explore its role as a kinase inhibitor or its ability to induce apoptosis in cancer cells, offering a new avenue for cancer therapy .
Enzyme Inhibition
The triazole moiety is known to mimic the tetrahedral intermediate of hydrolytic enzymes, making the compound a potential candidate for enzyme inhibition studies. It could serve as a lead compound in the design of inhibitors for enzymes like proteases or phosphatases, which play crucial roles in various diseases .
Neuroprotective Effects
Given the neuroactive potential of pyridine derivatives, this compound might be explored for its neuroprotective effects. It could be valuable in the study of neurodegenerative diseases, possibly offering protection against neuronal damage or death .
Agricultural Applications
The structural elements of the compound suggest it could be used in the synthesis of novel pesticides or herbicides. Its potential fungicidal or herbicidal activity could be assessed, contributing to the development of more effective and safer agricultural chemicals .
Material Science
The compound’s heterocyclic framework could be utilized in material science, particularly in the development of organic semiconductors or photovoltaic materials. Its electronic properties might be harnessed for applications in organic light-emitting diodes (OLEDs) or solar cells .
Chemical Biology
In chemical biology, the compound could be tagged with fluorescent groups or used as a scaffold for the development of molecular probes. These probes could help in understanding biological processes at the molecular level, aiding in the visualization of cellular events .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation and tumor growth .
Pharmacokinetics
The physicochemical properties of similar compounds, such as water solubility and calculated partition coefficient, have been evaluated . These properties can impact the bioavailability of the compound, influencing how well it is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted.
Result of Action
Compounds with similar structures have been found to have a variety of effects, including antimicrobial, antifungal, and antitumor activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKKPQHEOKQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide |
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